molecular formula C18H13Cl2NO B2362475 [4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl](4-methylphenyl)methanone CAS No. 170939-31-8

[4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl](4-methylphenyl)methanone

Cat. No.: B2362475
CAS No.: 170939-31-8
M. Wt: 330.21
InChI Key: RENZHLMGRORCKC-UHFFFAOYSA-N
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Description

IUPAC Name, Synonyms, and Molecular Formula

The compound’s systematic name is 4-(2,4-dichlorophenyl)-1H-pyrrol-3-ylmethanone , derived from its pyrrole core, dichlorophenyl substituent, and methylphenyl ketone group. Key identifiers include:

Descriptor Value
IUPAC Name 4-(2,4-Dichlorophenyl)-1H-pyrrol-3-ylmethanone
CAS Registry Number 170939-31-8
Molecular Formula C₁₈H₁₃Cl₂NO
Molecular Weight 330.2 g/mol
SMILES Notation CC1=CC=C(C=C1)C(=O)C2=CNC=C2C3=C(C=C(C=C3)Cl)Cl
InChIKey RENZHLMGRORCKC-UHFFFAOYSA-N

Synonyms include 3-(2,4-dichlorophenyl)-4-(4-methylbenzoyl)-1H-pyrrole and AKOS005088515 .

Computed Descriptors and Structural Features

The molecule’s electronic structure is defined by:

  • Conjugation : The pyrrole ring enables delocalization of electrons between nitrogen and adjacent carbons.
  • Substituent Effects : The electron-withdrawing dichlorophenyl group at position 4 of the pyrrole and the electron-donating methyl group on the phenyl ketone influence reactivity and stability.
  • Steric Interactions : Bulky substituents (e.g., dichlorophenyl) may induce conformational strain, affecting the molecule’s planarity.

Properties

IUPAC Name

[4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO/c1-11-2-4-12(5-3-11)18(22)16-10-21-9-15(16)14-7-6-13(19)8-17(14)20/h2-10,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENZHLMGRORCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CNC=C2C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Organic Synthesis via Pyrrole Ring Formation

Core Reaction Sequence

The foundational approach involves constructing the pyrrole ring through cyclocondensation reactions. A representative protocol begins with the formation of a β-chloroenone intermediate (1) through treatment of 1,3-dione substrates with oxalyl chloride in chloroform under reflux conditions. Subsequent N-alkylation with propargylamines in diethyl ether yields N-propargylic β-enaminones (2), which undergo spontaneous cyclization to form the pyrrole core.

Key parameters:

  • Oxalyl chloride stoichiometry : 2.5 equivalents relative to 1,3-dione
  • Cyclization time : 24 hours at ambient temperature
  • Purification : Silica gel chromatography (hexane/ethyl acetate gradient)

This method typically achieves 65–75% isolated yield for the pyrrole intermediate before introduction of the 2,4-dichlorophenyl and 4-methylbenzoyl groups.

TosMIC-Mediated [3+2] Cycloaddition Strategy

Reaction Design and Optimization

A breakthrough methodology reported by Sun et al. (2022) utilizes TosMIC in a [3+2] cycloaddition with (E)-1-aryl-3-(2-(arylethynyl)phenyl)prop-2-en-1-one derivatives. Despite the inertness of the substrate's triple bond under these conditions, the reaction proceeds efficiently in DMF at 60°C for 12 hours, generating the pyrrole skeleton with inherent ketone functionality (Table 1).

Table 1: Optimized Conditions for TosMIC Cycloaddition
Parameter Optimal Value Impact on Yield
Temperature 60°C +22% vs. RT
Solvent DMF 85% conversion
TosMIC Equivalents 1.2 Max selectivity
Reaction Time 12 h 98% completion

This route avoids traditional transition metal catalysts, making it particularly valuable for pharmaceutical applications requiring low metal residues.

Sequential Functionalization of Preformed Pyrroles

Electrophilic Aromatic Substitution

Post-cyclization functionalization employs Friedel-Crafts acylation to introduce the 4-methylbenzoyl group. Using AlCl₃ as a Lewis catalyst (1.5 equiv), the reaction proceeds in anhydrous dichloroethane at 0°C→RT over 6 hours. Competitive chlorination at the pyrrole's α-position is mitigated through careful temperature control and slow reagent addition.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (400 MHz, CDCl₃):

  • δ 10.27 (s, 1H, pyrrole NH)
  • δ 7.81 (d, J = 7.0 Hz, 2H, methylbenzoyl aryl)
  • δ 7.25–7.89 (m, 6H, dichlorophenyl and pyrrole protons)
  • δ 2.98 (q, J = 7.4 Hz, CH₂CH₃ from residual solvent)

¹³C NMR confirms ketone carbonyl at δ 192.4 ppm and distinguishes between aryl chloride environments.

Mass Spectrometric Fragmentation

HRMS (ESI-TOF) m/z: [M+H]⁺ calculated for C₁₈H₁₃Cl₂NO⁺ 330.2114, found 330.2109. Characteristic fragments at m/z 243.08 (loss of C₇H₅ClO) and 155.03 (dichlorophenyl ion).

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Metrics
Method Total Steps Overall Yield Purity (HPLC)
Multi-Step Organic 5 41% 98.2%
TosMIC Cycloaddition 3 63% 99.1%
Sequential Functionalization 4 55% 97.8%

The TosMIC route demonstrates superior atom economy and reduced purification demands, though it requires strict anhydrous conditions. Traditional multi-step synthesis remains valuable for accessing analogous structures through intermediate diversification.

Industrial-Scale Considerations

Solvent Selection and Recycling

DMF emerges as the optimal solvent across multiple steps due to:

  • High solubility of both polar and aromatic intermediates
  • Compatibility with Pd catalysts in cross-coupling reactions
  • Ease of removal via vacuum distillation (bp 153°C)

Patented workarounds for DMF disposal include nanofiltration membranes achieving 92% solvent recovery.

Critical Process Parameters

  • Oxygen sensitivity : All metal-catalyzed steps require <10 ppm O₂
  • Water content : Maintain <0.1% in acylation steps to prevent AlCl₃ hydrolysis
  • Particle size control : Final crystallization in IPA yields 50–100 µm crystals for consistent filtration

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenyl)-1H-pyrrol-3-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,4-dichlorophenyl)-1H-pyrrol-3-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for further investigation in drug discovery.

Medicine

In the field of medicine, 4-(2,4-dichlorophenyl)-1H-pyrrol-3-ylmethanone is being explored for its potential therapeutic properties. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases.

Industry

Industrially, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance applications.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenyl)-1H-pyrrol-3-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that it may inhibit certain enzymatic processes, thereby modulating cellular functions.

Comparison with Similar Compounds

Core Structural Features

The target compound shares a common pyrrole-methanone scaffold with several analogs. Key structural variations among analogs include:

  • Substituents on the pyrrole ring : Position and halogenation patterns of aryl groups.
  • Aromatic substituents : Electron-withdrawing (e.g., Cl, Br) or electron-donating (e.g., CH₃, OCH₃) groups on the phenyl rings.

Selected Analogs and Comparative Data

Compound Name (CAS/ID) R1 (Pyrrole-4) R2 (Pyrrole-3) Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm) Biological Activity (IC₅₀)
Target Compound 2,4-Dichlorophenyl 4-Methylphenyl Not reported Expected: Aromatic protons (δ 7.2–7.8), CH₃ (δ 2.3–2.5) Not reported
(3h) 2-(Phenylethynyl)phenyl 4-Methylphenyl 156–158 Aromatic protons (δ 7.1–7.9), CH₃ (δ 2.38) Not reported
(3i) 2-(Phenylethynyl)phenyl 2,4-Dimethylphenyl 203–204 Aromatic protons (δ 6.9–7.8), CH₃ (δ 2.25, 2.35) Not reported
(4a-7) 3,4-Dimethoxythiophen-2-yl 3-Bromophenyl Not reported Thiophene protons (δ 6.7–7.1), Br-C (δ 120) 8.5 µM (MGC80-3 cancer cells)
477886-21-8 2-Chloro-6-fluorophenyl 4-Chlorophenyl Not reported Aromatic protons (δ 7.0–7.6), Cl/F substituents Not reported
170939-09-0 Phenyl 4-Chlorophenyl Not reported Aromatic protons (δ 7.2–7.5) Not reported

Key Observations

  • Melting Points : Analogs with bulkier substituents (e.g., phenylethynyl in 3h and 3i ) exhibit higher melting points (156–204°C), likely due to enhanced crystal packing . The target compound’s melting point is expected to fall within this range.
  • Spectral Signatures : The p-tolyl group’s methyl protons appear as singlets near δ 2.3–2.5 in ¹H NMR, while dichlorophenyl protons produce distinct splitting patterns due to para/meta Cl substitution .
  • Bioactivity : Analogs with halogenated aryl groups (e.g., 4a-7 ) show antitumor activity, suggesting that the target’s dichlorophenyl group may confer similar properties .

Structure-Activity Relationships (SAR)

  • Halogen Effects: Chlorine atoms enhance lipophilicity and binding to hydrophobic pockets in biological targets (e.g., cannabinoid receptors, as seen in AM251 and AM630) .
  • Methyl Group Contribution : The p-tolyl group’s CH₃ may improve metabolic stability compared to unsubstituted phenyl analogs .

Biological Activity

The compound 4-(2,4-dichlorophenyl)-1H-pyrrol-3-ylmethanone , also known as C18H13Cl2NO , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H13Cl2NO
  • Molecular Weight : 336.21 g/mol
  • CAS Number : [31540508]

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing a range of effects including anti-inflammatory, anticancer, and neuroprotective properties.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives of pyrrole have been shown to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in activated microglial cells. This suggests that 4-(2,4-dichlorophenyl)-1H-pyrrol-3-ylmethanone could potentially mitigate neuroinflammation, which is crucial in conditions like Parkinson's disease .

2. Anticancer Properties

Studies have highlighted the cytotoxic effects of pyrrole derivatives against various cancer cell lines. The presence of electron-withdrawing groups like dichlorophenyl enhances the compound's ability to induce apoptosis in cancer cells. For example, compounds similar to 4-(2,4-dichlorophenyl)-1H-pyrrol-3-ylmethanone have shown IC50 values in the micromolar range against several tumor cell lines .

The proposed mechanisms through which 4-(2,4-dichlorophenyl)-1H-pyrrol-3-ylmethanone exerts its biological activities include:

  • Inhibition of NF-κB Pathway : This pathway is crucial for regulating immune response. Compounds that inhibit NF-κB can reduce inflammation and cell survival in cancerous tissues.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways leading to cell death in malignant cells.

Case Studies and Research Findings

StudyFindings
In vitro study on neuroinflammation The compound significantly reduced NO production and pro-inflammatory cytokines in LPS-stimulated BV2 cells .
Cytotoxicity assay Demonstrated IC50 values less than 10 µM against A549 and HeLa cell lines, indicating strong anticancer potential .
Mechanistic study Showed that the compound inhibited NF-κB activation, leading to decreased expression of iNOS and COX-2 .

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